1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea
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Overview
Description
1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea is a chemical compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea typically involves the reaction of 2-aminobenzothiazole with 4-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ureas or thioureas.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets within cells. For example, in cancer cells, the compound has been shown to disrupt mitochondrial function, leading to the release of cytochrome c and the activation of apoptotic pathways . This results in the induction of programmed cell death, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzothiazol-2-yl)-3-phenylurea: Lacks the chlorophenyl group, which may affect its biological activity.
1-(1,3-Benzothiazol-2-yl)-3-(4-methylphenyl)urea: Contains a methyl group instead of a chlorine atom, which can influence its reactivity and properties.
Uniqueness
1-(1,3-Benzothiazol-2-yl)-3-(4-chlorophenyl)urea is unique due to the presence of the chlorophenyl group, which enhances its biological activity and makes it a more potent compound compared to its analogs. This structural feature allows for stronger interactions with molecular targets, leading to improved efficacy in various applications.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c15-9-5-7-10(8-6-9)16-13(19)18-14-17-11-3-1-2-4-12(11)20-14/h1-8H,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEITXVLUJPYPPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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